Miotine is a synthetic compound classified as an anticholinesterase drug, specifically a carbamate derivative. Its chemical formula is , and it has a molar mass of approximately 222.29 g/mol . Miotine was the first synthetic carbamate to be used clinically, primarily for its ability to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission, particularly in the peripheral nervous system .
Unlike its analog neostigmine, miotine lacks a quaternary ammonium group, allowing it to exist as an uncharged free base. This characteristic enables miotine to cross the blood-brain barrier more readily, which can result in central nervous system side effects .
In this reaction, miotine binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and prolonging its action at cholinergic synapses . Additionally, miotine can hydrolyze in aqueous environments, leading to the formation of less active metabolites.
Miotine exhibits significant biological activity due to its anticholinesterase properties. Its primary therapeutic use includes treating conditions characterized by insufficient cholinergic activity, such as myasthenia gravis and Alzheimer's disease . The increase in acetylcholine levels enhances neuromuscular transmission and cognitive function.
The synthesis of miotine typically involves several steps starting from simpler organic compounds. A common method includes:
This method allows for the production of miotine in a laboratory setting with moderate yields .
Miotine has several applications in both clinical and research settings:
Interaction studies involving miotine have focused on its pharmacokinetics and pharmacodynamics. Research indicates that miotine interacts with various receptors and enzymes beyond acetylcholinesterase. These interactions can lead to both therapeutic effects and side effects:
Several compounds share structural or functional similarities with miotine. Notable examples include:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Neostigmine | Carbamate | Quaternary ammonium group; less CNS penetration |
| Rivastigmine | Carbamate | Similar mechanism; used for Alzheimer's disease |
| Pyridostigmine | Carbamate | Longer duration of action; used for myasthenia gravis |
Miotine's uniqueness lies in its ability to cross the blood-brain barrier due to its uncharged nature, which differentiates it from other carbamate derivatives like neostigmine that are permanently charged. This property allows for distinct pharmacological profiles and potential applications in treating central nervous system disorders .
Miotine was first synthesized in the early 20th century as part of efforts to develop clinically viable carbamate-based AChE inhibitors. Historical records indicate that its discovery followed the isolation of physostigmine from the Calabar bean (Physostigma venenosum), a plant used in West African ethno-jurisprudence. Unlike physostigmine, Miotine was entirely synthetic, derived through structural modifications to enhance stability and specificity.
The compound’s nomenclature reflects its functional groups and pharmacological activity. Its systematic IUPAC name, [3-(1-(dimethylamino)ethyl)phenyl] methylcarbamate, delineates its carbamate ester linked to a dimethylaminoethyl-substituted phenyl ring. The trivial name "Miotine" originates from its miotic activity (pupil constriction), observed during early ophthalmic applications.
Miotine’s synthesis typically involves the reaction of 3-(1-(dimethylamino)ethyl)phenol with methyl isocyanate, yielding a carbamate bond critical for AChE inhibition. This method, refined over decades, established Miotine as the first synthetic carbamate to achieve clinical use, primarily in glaucoma management due to its intraocular pressure-lowering effects.
Table 1: Key Properties of Miotine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.28 g/mol | |
| AChE Inhibition (IC₅₀) | 0.1 μM (human AChE) | |
| Primary Clinical Use | Glaucoma (historical) |
Miotine occupies a unique niche in carbamate chemistry, bridging natural alkaloids and modern synthetic inhibitors. Its structure informed the design of subsequent agents like neostigmine and rivastigmine, which optimized pharmacokinetic profiles.
Table 2: Comparative Analysis of Carbamate AChE Inhibitors
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | AChE IC₅₀ (μM) |
|---|---|---|---|---|
| Miotine | C₁₂H₁₈N₂O₂ | 222.28 | Tertiary amine, methylcarbamate | 0.1 |
| Physostigmine | C₁₅H₂₁N₃O₂ | 275.35 | Methylpyrrolidine, carbamate | 0.44 |
| Neostigmine | C₁₂H₁₉N₂O₂⁺ | 223.29 (cation) | Quaternary ammonium, dimethylcarbamate | 0.51 |
Miotine inhibits AChE via carbamylation of the catalytic serine residue (Ser203 in humans), forming a transient enzyme-carbamate complex. Unlike organophosphates, this interaction is reversible, with a half-life of minutes to hours. Comparative studies highlight Miotine’s pseudoirreversible binding, intermediate between physostigmine’s rapid dissociation and neostigmine’s prolonged activity.
Miotine’s structure inspired rivastigmine, a dual AChE/butyrylcholinesterase (BuChE) inhibitor used in Alzheimer’s disease. By replacing Miotine’s methyl group with a dimethylaminoethyl chain, rivastigmine achieves enhanced CNS selectivity and duration. This evolutionary trajectory underscores Miotine’s foundational role in carbamate-based neurotherapeutics.
Miotine possesses a single stereogenic center located at the carbon atom at position 1 of the ethyl group that connects the dimethylamino moiety to the phenyl ring [3] [4] [11]. This chiral carbon atom, bearing four different substituents (a hydrogen atom, a methyl group, a dimethylamino group, and the phenyl ring), gives rise to two possible stereoisomers: the R-enantiomer and the S-enantiomer [4] [11] [22].
In its common form, Miotine exists as a racemic mixture, denoted as (±)-Miotine, containing equal proportions of both R and S enantiomers [3] [11] [22]. This racemic nature is reflected in the chemical databases where Miotine is listed with "0 of 1 defined stereocenters," indicating that while a stereocenter is present, its absolute configuration is not specified in the standard form of the compound [3] [11].
The racemic mixture of Miotine is optically inactive due to the equal and opposite optical rotations of the constituent enantiomers [11] [22]. However, the individual enantiomers, (R)-Miotine and (S)-Miotine, would exhibit dextrorotatory and levorotatory optical activities, respectively [4] [11]. These enantiomeric forms can be separated through various chiral resolution techniques, including chiral chromatography or the formation of diastereomeric salts with chiral resolving agents [11] [22].
The stereochemical aspects of Miotine are particularly relevant when considering its biological activities, as biological systems often interact differently with distinct enantiomers due to the inherent chirality of biological receptors and enzymes [2] [11]. The (S)-enantiomer of Miotine has been identified in chemical databases with its own unique identifier, suggesting potential interest in the properties of this specific stereoisomer [4] [11].
Table 1: Stereochemical Properties of Miotine [3] [4] [11]
| Property | Description |
|---|---|
| Stereogenic Center | Carbon atom at position 1 of the ethyl group |
| Racemic Form | Equal mixture of R and S enantiomers (±)-Miotine |
| R-Enantiomer | (R)-Miotine |
| S-Enantiomer | (S)-Miotine (identified in chemical databases) |
| Optical Activity (Racemic) | None (optically inactive) |
| Enantiomeric Resolution | Achievable through chiral chromatography or diastereomeric salt formation |
Miotine exhibits moderate lipophilicity, with an estimated partition coefficient (LogP) value ranging between 2.1 and 2.5 [2] [16] [23]. This lipophilicity profile positions Miotine in an intermediate range that allows for reasonable membrane permeability while maintaining sufficient water solubility for biological distribution [16] [23]. The experimental LogP value is estimated to be approximately 2.3 ± 0.2, which aligns with computational predictions based on its molecular structure [16] [23].
At physiological pH (7.4), the distribution coefficient (LogD) of Miotine is slightly lower than its LogP value, estimated to be between 1.8 and 2.2 [16] [23]. This reduction reflects the partial ionization of the dimethylamino group under physiological conditions, which decreases the effective lipophilicity of the molecule [2] [16]. The moderate lipophilicity of Miotine distinguishes it from other carbamate compounds such as Neostigmine, which possesses a quaternary ammonium group that renders it permanently charged and significantly less lipophilic (LogP approximately -2.1) [2] [8].
The lipophilicity of Miotine has important implications for its ability to cross the blood-brain barrier (BBB) [13] [16] [23]. Unlike quaternary ammonium compounds such as Neostigmine, Miotine can exist as an uncharged free base, which theoretically allows it to penetrate the BBB and potentially cause central nervous system effects [2] [13] [16]. The predicted brain-to-plasma ratio for Miotine is estimated to be between 0.3 and 0.6, indicating moderate BBB permeability [13] [16] [23].
Several physicochemical parameters influence the BBB permeability of Miotine, including its lipophilicity, molecular weight (222.288 g/mol), hydrogen bonding capacity (1 hydrogen bond donor and 4 hydrogen bond acceptors), and polar surface area (approximately 41.1 Ų) [13] [16] [23]. These parameters collectively place Miotine within the range of compounds capable of crossing the BBB, albeit not with high efficiency [13] [16]. The presence of the basic dimethylamino group further complicates BBB penetration due to potential ionization at physiological pH, which would reduce effective permeability [2] [13] [16].
Table 2: Lipophilicity and Blood-Brain Barrier Permeability Parameters of Miotine [13] [16] [23]
| Parameter | Value |
|---|---|
| Calculated LogP | 2.1-2.5 |
| Experimental LogP (estimated) | 2.3 ± 0.2 |
| LogD at pH 7.4 (estimated) | 1.8-2.2 |
| BBB Permeability Classification | Moderate permeability |
| Predicted Brain/Plasma Ratio | 0.3-0.6 |
| Factors Affecting BBB Permeability | Lipophilicity, molecular weight, hydrogen bonding, ionization state |
Miotine, like other carbamate compounds, exhibits pH-dependent hydrolytic stability, with significantly different degradation rates observed across the pH spectrum [12] [15] [19]. The hydrolytic stability of Miotine is inversely related to pH, with greater stability observed under acidic conditions and accelerated degradation occurring in alkaline environments [12] [15] [19].
Under highly acidic conditions (pH 2.0-4.0), Miotine demonstrates considerable stability with estimated half-lives exceeding 24 hours [12] [15]. The primary degradation mechanism in acidic media involves the BAC2 pathway (bimolecular, base-catalyzed, acyl-oxygen cleavage), where hydroxide ions attack the carbonyl carbon of the carbamate group [15] [19] [20]. As the pH increases toward neutral (pH 6.0-7.4), the stability decreases moderately, with estimated half-lives between 6 and 24 hours [12] [15] [19].
A significant decline in stability occurs as the pH shifts to alkaline conditions (pH 8.0-10.0), with half-lives dropping dramatically to less than 4 hours [15] [19] [20]. Under these conditions, the predominant degradation mechanism transitions to the E1cB pathway (elimination, unimolecular, conjugate base), involving deprotonation of the carbamate nitrogen followed by elimination to form an isocyanate intermediate [15] [19] [20]. This mechanistic shift is evidenced by the increased degradation rate with rising pH and is consistent with the behavior observed in other phenyl carbamate compounds [15] [19] [20].
The primary hydrolytic degradation pathway of Miotine yields 3-[1-(dimethylamino)ethyl]phenol, methylamine, and carbon dioxide as the major products [15] [19] [24]. The initial step involves cleavage of the carbamate ester bond, releasing the phenolic component and either methylcarbamic acid (which subsequently decomposes to methylamine and carbon dioxide) or directly forming methylamine and carbon dioxide depending on the specific mechanism involved [15] [19] [24].
Alternative degradation pathways for Miotine include oxidative degradation, which can produce various hydroxylated derivatives through the action of oxidizing agents, and photolytic degradation, which may generate diverse photoproducts upon exposure to ultraviolet radiation [17] [24]. These secondary pathways are generally less significant under normal storage and physiological conditions compared to hydrolytic degradation [15] [24].
Table 3: Hydrolytic Stability of Miotine at Various pH Conditions [12] [15] [19]
| pH Condition | Estimated Half-Life | Primary Degradation Mechanism |
|---|---|---|
| pH 2.0 (Highly Acidic) | > 48 hours | Slow hydrolysis (BAC2) |
| pH 4.0 (Acidic) | 24-48 hours | Slow hydrolysis (BAC2) |
| pH 6.0 (Slightly Acidic) | 12-24 hours | Moderate hydrolysis (BAC2) |
| pH 7.4 (Physiological) | 6-12 hours | Moderate hydrolysis (BAC2/E1cB) |
| pH 8.0 (Slightly Alkaline) | 2-4 hours | Rapid hydrolysis (E1cB) |
| pH 9.0 (Alkaline) | 0.5-1 hour | Rapid hydrolysis (E1cB) |
| pH 10.0 (Highly Alkaline) | < 0.5 hour | Very rapid hydrolysis (E1cB) |